Superior Bifunctional Potency: IRL-3630 Exhibits Higher Affinity and a More Balanced ETA/ETB Profile Than Bosentan
IRL-3630 demonstrates a quantitatively more balanced and higher affinity binding profile for ETA and ETB receptors compared to the clinically established dual antagonist bosentan. IRL-3630 binds to human ETA and ETB receptors with Ki values of 1.5 nM and 1.2 nM, respectively, a near-equal affinity [1]. In contrast, bosentan exhibits a notable imbalance, binding to human ETA receptors with a Ki of 4.7 nM and to human ETB receptors with a Ki of 95 nM [2]. This represents a >3-fold higher affinity for ETA and a >79-fold higher affinity for ETB for IRL-3630 over bosentan.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | ETA Ki = 1.5 nM; ETB Ki = 1.2 nM |
| Comparator Or Baseline | Bosentan: ETA Ki = 4.7 nM; ETB Ki = 95 nM |
| Quantified Difference | IRL-3630 has 3.1-fold higher ETA affinity and 79.2-fold higher ETB affinity |
| Conditions | Radioligand binding assays using [125I]endothelin-1 on cloned human receptors (IRL-3630) and human smooth muscle cells/placenta (bosentan) |
Why This Matters
This provides a significant quantitative justification for selecting IRL-3630 when a truly balanced and potent blockade of both endothelin receptor subtypes is required, which bosentan cannot achieve due to its ETB-sparing profile.
- [1] Sakaki J, Murata T, Yuumoto Y, Nakamura I, Hayakawa K. Stereoselective synthesis of a novel and bifunctional endothelin antagonist, IRL 3630. Bioorg Med Chem Lett. 1998 Aug 18;8(16):2247-52. View Source
- [2] Clozel M, Breu V, Gray GA, et al. Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist. J Pharmacol Exp Ther. 1994 Jul;270(1):228-35. View Source
